2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol
Description
The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol is a pyrimidine-oxadiazole hybrid with a molecular formula of C₂₂H₂₄N₄O₄S and a molecular weight of 452.51 g/mol. Its structure comprises:
- A pyrimidin-4-ol core substituted with 5-ethyl and 6-methyl groups.
- A sulfanyl (-S-) linker connecting the pyrimidine to a 1,2,4-oxadiazole ring.
- The oxadiazole ring is further substituted with a 2,3-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-5-11-10(2)19-18(21-17(11)23)27-9-14-20-16(22-26-14)12-7-6-8-13(24-3)15(12)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNUUYMDCOYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the pyrimidin-4-ol ring and the attachment of the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the dimethoxyphenyl ring .
Scientific Research Applications
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Biological Activity
The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol is a complex organic molecule that belongs to the class of oxadiazoles and pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various interactions with biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.43 g/mol. The structure includes a pyrimidine ring, an oxadiazole moiety, and a dimethoxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.43 g/mol |
| Key Functional Groups | Oxadiazole, Pyrimidine |
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines. A study demonstrated that related oxadiazole compounds had IC50 values ranging from 1.14 µM to 9.27 µM against human tumor cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well-documented. The presence of the dimethoxyphenyl group enhances the interaction with microbial targets, leading to increased efficacy against bacteria and fungi . For example, compounds similar to the one have shown promising results against drug-resistant strains of bacteria.
Anti-inflammatory Effects
Inflammation-related diseases can also be targeted by this compound class. Studies have indicated that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process . This inhibition can lead to reduced inflammation and pain relief.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Compounds with an oxadiazole moiety often inhibit key enzymes involved in cancer progression and inflammation.
- Interference with Cell Signaling : The compound may disrupt signaling pathways crucial for cell proliferation and survival.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can interact with DNA, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into a series of oxadiazole derivatives found that modifications to the oxadiazole ring significantly affected their cytotoxicity against cancer cell lines. The study highlighted that specific substitutions could enhance selectivity towards tumor cells while reducing toxicity to normal cells .
- Antimicrobial Efficacy : Another research effort demonstrated that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Oxadiazole Hybrids
6-Methyl-4-(3-Methylphenyl)-5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3,4-Dihydro-2(1H)-Pyrimidinethione ()
- Molecular Formula : C₂₂H₂₁N₅O₂S
- Key Features :
- Dihydropyrimidine ring (vs. fully aromatic pyrimidin-4-ol in the target compound).
- Thione (-S) group at position 2 (vs. hydroxyl in the target).
- m-Tolyl (3-methylphenyl) and p-tolyl (4-methylphenyl) substituents (vs. 2,3-dimethoxyphenyl).
- The dihydro structure could decrease planarity, affecting π-π stacking in biological targets .
4-[4-(3-Isopropyl-[1,2,4]Oxadiazol-5-yl)-Piperidin-1-yl]-6-(4-[1,2,3]Thiadiazol-4-yl-Phenoxy)-Pyrimidin-5-yl-Methanol ()
- Molecular Formula : C₂₅H₂₇N₅O₃S
- Key Features: Piperidinyl and thiadiazole-phenoxy substituents (vs. sulfanyl linker in the target compound). Isopropyl group on oxadiazole (vs. 2,3-dimethoxyphenyl).
- Implications: The thiadiazole-phenoxy group introduces additional heterocyclic interactions.
Sulfanyl-Linked Compounds
2-{[4-(3,4-Dimethoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Sulfanyl}-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetamide ()
- Molecular Formula : C₂₁H₁₆N₄O₅S
- Key Features :
- Trifluoromethyl (-CF₃) group on pyrimidine (vs. ethyl/methyl in the target).
- Acetamide and trimethylpyrazole substituents (vs. oxadiazole-methyl group).
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target vs. Compound : The target’s fully aromatic pyrimidine and hydroxyl group may enhance hydrogen-bonding interactions in enzymatic targets compared to the thione and dihydro features of ’s compound .
- Target vs. Compound : The absence of a thiadiazole group in the target may reduce off-target effects observed in ’s GPR119 agonists. However, the 2,3-dimethoxy group could compensate by enhancing solubility .
- Target vs. Compound : The target’s simpler sulfanyl-methyl linker may prioritize membrane permeability over solubility, contrasting with ’s acetamide-based design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
